Cas no 80517-21-1 (4-Fluoro-2-nitrobenzonitrile)

4-Fluoro-2-nitrobenzonitrile structure
4-Fluoro-2-nitrobenzonitrile structure
상품 이름:4-Fluoro-2-nitrobenzonitrile
CAS 번호:80517-21-1
MF:C7H3FN2O2
메가와트:166.10932469368
MDL:MFCD00277447
CID:720557
PubChem ID:2774652

4-Fluoro-2-nitrobenzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 4-Fluoro-2-nitrobenzonitrile
    • Benzonitrile,4-fluoro-2-nitro-
    • 2-Cyano-5-fluoronitrobenzene
    • Benzonitrile, 4-fluoro-2-nitro-
    • PubChem4795
    • 4-Fluoro-2-nitrobenzonitrle
    • KSC497Q7L
    • 4-fluoro-2-nitro-benzonitrile
    • MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • 4-fluoro-2-nitrobenzenecarbonitrile
    • SBB055173
    • VZ29005
    • TRA0077603
    • RP02452
    • AS01690
    • LS10257
    • 4-Fluoro-2-nitrobenzonitrile (ACI)
    • 2-Nitro-4-fluorobenzenecarbonitrile
    • AKOS005257815
    • FT-0618463
    • SCHEMBL404745
    • MFCD00277447
    • DTXSID50379152
    • A9955
    • AM20060266
    • CS-W002604
    • 80517-21-1
    • SY020840
    • EN300-104065
    • J-515351
    • DS-1207
    • AC-4089
    • MDL: MFCD00277447
    • 인치: 1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
    • InChIKey: MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • 미소: N#CC1C([N+](=O)[O-])=CC(F)=CC=1

계산된 속성

  • 정밀분자량: 166.01800
  • 동위원소 질량: 166.018
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 229
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 69.6
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 색과 성상: 흰색에서 노란색 결정 분말
  • 밀도: 1.489
  • 융해점: 71 °C
  • 비등점: 311.6℃ at 760 mmHg
  • 플래시 포인트: 39.2°C
  • 굴절률: 1.303
  • PSA: 69.61000
  • LogP: 2.12878

4-Fluoro-2-nitrobenzonitrile 보안 정보

4-Fluoro-2-nitrobenzonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

4-Fluoro-2-nitrobenzonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-104065-0.05g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-104065-0.1g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.1g
$19.0 2023-10-28
eNovation Chemicals LLC
D508184-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
5g
$160 2024-05-24
eNovation Chemicals LLC
D508184-25g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
25g
$180 2024-05-24
Enamine
EN300-104065-0.5g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.5g
$33.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0106-5G
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
¥ 613.00 2023-04-13
abcr
AB225995-1 g
4-Fluoro-2-nitrobenzonitrile, 95%; .
80517-21-1 95%
1g
€77.40 2023-04-27
Chemenu
CM157566-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
$107 2021-06-17
TRC
F594998-100mg
4-Fluoro-2-nitrobenzonitrile
80517-21-1
100mg
$64.00 2023-05-18
Chemenu
CM157566-10g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
10g
$173 2021-06-17

4-Fluoro-2-nitrobenzonitrile 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Cuprous cyanide
참조
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

합성회로 2

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium cyanide ,  Cuprous chloride
참조
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

합성회로 3

반응 조건
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
참조
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

합성회로 4

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
1.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
1.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
참조
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

합성회로 5

반응 조건
1.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
참조
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

합성회로 6

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid ,  Potassium iodide Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
참조
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

합성회로 7

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
2.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
2.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
참조
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

합성회로 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 160 °C
참조
Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions
Fu, Zhengjiang; et al, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
참조
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

합성회로 10

반응 조건
1.1 Solvents: Dimethylformamide
참조
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

합성회로 11

반응 조건
참조
Seven-membered heterocycles. 28. Neuroleptic piperazinyl derivatives of 10H-thieno[3,2-c][1]benzazepines and 4H-thieno[2,3-c][1]benzazepines
Hunziker, Fritz; et al, European Journal of Medicinal Chemistry, 1981, 16(5), 391-8

합성회로 12

반응 조건
1.1 -
2.1 Catalysts: Cuprous cyanide
참조
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

4-Fluoro-2-nitrobenzonitrile Raw materials

4-Fluoro-2-nitrobenzonitrile Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80517-21-1)4-Fluoro-2-nitrobenzonitrile
A9955
순결:99%
재다:100g
가격 ($):419.0